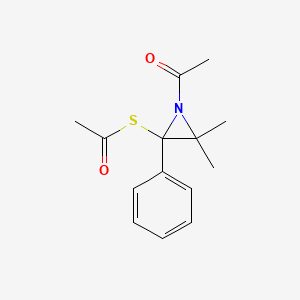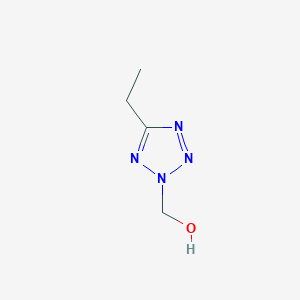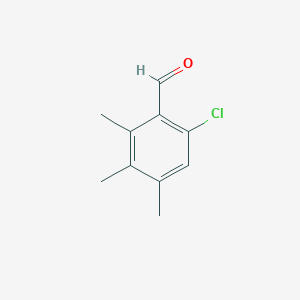
6-Chloro-2,3,4-trimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3,4-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,3,4-trimethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and selectivity of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Chloro-2,3,4-trimethylbenzoic acid.
Reduction: 6-Chloro-2,3,4-trimethylbenzyl alcohol.
Substitution: 6-Methoxy-2,3,4-trimethylbenzaldehyde.
Scientific Research Applications
6-Chloro-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4-trimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the aldehyde carbon.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
6-Bromo-2,3,4-trimethylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity due to the larger atomic size and different electronegativity of bromine.
2,4,6-Trimethylbenzaldehyde: Similar structure but with methyl groups at different positions, affecting the compound’s steric and electronic properties.
Properties
CAS No. |
88174-37-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
6-chloro-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3 |
InChI Key |
GTEJEULZGAXFRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



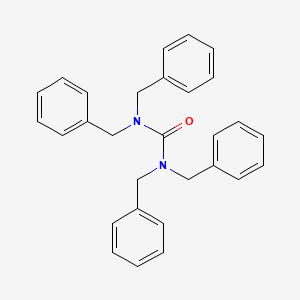

![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)


![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)

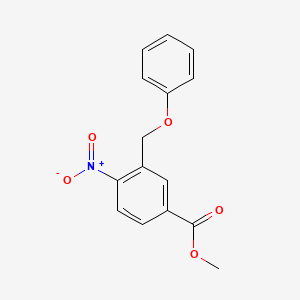
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
